molecular formula C6H5F3N2 B1418827 2-Methyl-3-(trifluoromethyl)pyrazine CAS No. 1204295-56-6

2-Methyl-3-(trifluoromethyl)pyrazine

Cat. No.: B1418827
CAS No.: 1204295-56-6
M. Wt: 162.11 g/mol
InChI Key: VUPRXJGQBKPZNW-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)pyrazine is an organic compound with the molecular formula C6H5F3N2. It is a pyrazine derivative characterized by the presence of a methyl group at the second position and a trifluoromethyl group at the third position on the pyrazine ring.

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)pyrazine has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for 2-Methyl-3-(trifluoromethyl)pyrazine is not available in the search results, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(trifluoromethyl)pyrazine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrazine with trifluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst (CuI) in an organic solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products Formed

The major products formed from these reactions include various pyrazine derivatives with modified functional groups, which can be further utilized in different chemical applications .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as antimicrobial effects. The compound may interact with enzymes or receptors, leading to the inhibition of microbial growth or other biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
  • 2-Methyl-3-(trifluoromethyl)pyridine
  • 2-Fluoro-3-(trifluoromethyl)pyridine

Uniqueness

2-Methyl-3-(trifluoromethyl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-methyl-3-(trifluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c1-4-5(6(7,8)9)11-3-2-10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPRXJGQBKPZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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